6-Amino-benzooxazole-2-thiol
Overview
Description
6-Amino-benzooxazole-2-thiol is a heterocyclic compound with the molecular formula C7H6N2OS It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Scientific Research Applications
6-Amino-benzooxazole-2-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
6-Amino-benzooxazole-2-thiol, a derivative of benzoxazole, is known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets .
Mode of Action
The planar benzene ring of the benzoxazole scaffold can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with its targets leads to various changes at the molecular level, affecting the function of the target proteins and enzymes.
Biochemical Pathways
Benzoxazole derivatives, including this compound, have been found to affect a wide range of metabolic pathways and cellular processes in disease pathology These include pathways involved in cancer, inflammation, and other diseases
Result of Action
The result of the action of this compound is largely dependent on its interaction with its biological targets. Benzoxazole derivatives have been shown to possess potent anticancer activity . They exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Action Environment
It’s worth noting that the synthesis of benzoxazole derivatives, including this compound, can be influenced by different reaction conditions and catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-benzooxazole-2-thiol typically involves the reaction of 2-aminophenol with various reagents. One common method is the condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at elevated temperatures . Another approach involves the use of 6-nitro-benzooxazole-2-thiol as a precursor, which is then reduced to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-benzooxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in the precursor can be reduced to form the amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride (NaBH4).
Substitution: Various electrophiles under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Substituted benzoxazole derivatives.
Comparison with Similar Compounds
Benzoxazole: The parent compound, lacking the amino and thiol groups.
2-Aminobenzothiazole: Similar structure but with a sulfur atom in the oxazole ring.
6-Nitro-benzooxazole-2-thiol: A precursor in the synthesis of 6-Amino-benzooxazole-2-thiol.
Uniqueness: this compound is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in various research applications .
Properties
IUPAC Name |
6-amino-3H-1,3-benzoxazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARIJQZTDPNQMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545363 | |
Record name | 6-Amino-1,3-benzoxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4694-92-2 | |
Record name | 6-Amino-2(3H)-benzoxazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4694-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1,3-benzoxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-1,3-benzoxazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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